![molecular formula C16H15Cl2N3O4S B7464726 3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)
3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea is a chemical compound commonly known as Chlorimuron ethyl. It is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. Chlorimuron ethyl belongs to the sulfonylurea family of herbicides, which are known for their effectiveness in controlling a wide range of weeds.
Mecanismo De Acción
Chlorimuron ethyl works by inhibiting the activity of acetolactate synthase, which is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, Chlorimuron ethyl prevents the growth and development of weeds.
Biochemical and physiological effects:
Chlorimuron ethyl has been found to have a low toxicity to mammals, birds, and fish. It is rapidly metabolized in the body and excreted in the urine. However, it can have a negative impact on non-target organisms, such as beneficial insects and soil microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Chlorimuron ethyl for lab experiments is its effectiveness in controlling a wide range of weeds. This makes it a useful tool for studying the impact of weeds on crop growth and development. However, its long residual effect can also be a limitation, as it can make it difficult to conduct experiments over an extended period of time.
Direcciones Futuras
There are several areas of research that could be explored in the future related to Chlorimuron ethyl. One area of interest is the development of new herbicides that are more effective and have a lower impact on the environment. Another area of research is the impact of Chlorimuron ethyl on non-target organisms, such as soil microorganisms and beneficial insects. Finally, more research could be done on the long-term effects of Chlorimuron ethyl on soil health and crop productivity.
Métodos De Síntesis
Chlorimuron ethyl can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloro-4-methylphenyl isocyanate, followed by reaction with 4-chloroaniline. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloro-4-methylphenyl isocyanate, followed by reaction with methyl carbamate.
Aplicaciones Científicas De Investigación
Chlorimuron ethyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. It is also known to have a long residual effect, which means that it can control weeds for an extended period of time.
Propiedades
IUPAC Name |
3-[(3-chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c1-10-3-6-12(9-14(10)18)19-15(22)20-16(23)21(26(2,24)25)13-7-4-11(17)5-8-13/h3-9H,1-2H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRILYFDICLMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(=O)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

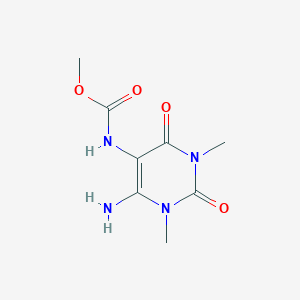
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
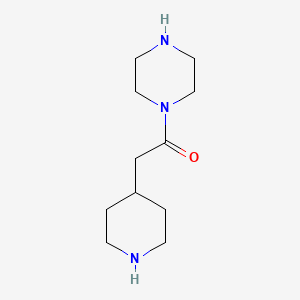
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
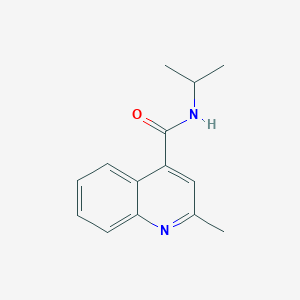
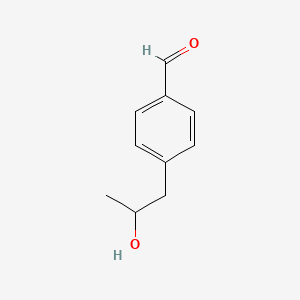
![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
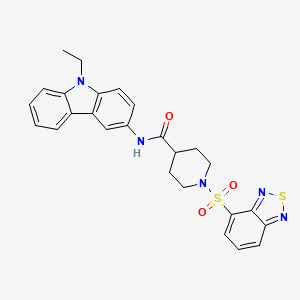
![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)
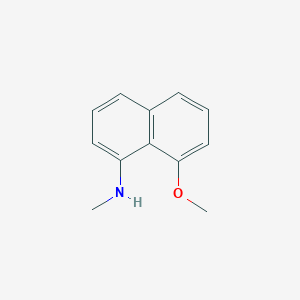

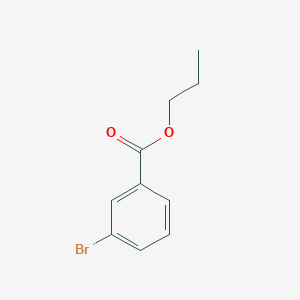
![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)
